2-Bromo-6-(oxan-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(oxan-3-yl)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a bromine atom and an oxan-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(oxan-3-yl)pyrazine can be achieved through several methods. One common approach involves the bromination of 6-(oxan-3-yl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(oxan-3-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.
Scientific Research Applications
2-Bromo-6-(oxan-3-yl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(oxan-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and oxan-3-yl group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-(oxetan-3-yl)pyrazine: Similar structure but with an oxetan-3-yl group instead of oxan-3-yl.
2-Bromo-6-(tetrahydrofuran-3-yl)pyrazine: Contains a tetrahydrofuran-3-yl group.
2-Bromo-6-(pyran-3-yl)pyrazine: Features a pyran-3-yl group.
Uniqueness
2-Bromo-6-(oxan-3-yl)pyrazine is unique due to the presence of the oxan-3-yl group, which can impart distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C9H11BrN2O |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-6-(oxan-3-yl)pyrazine |
InChI |
InChI=1S/C9H11BrN2O/c10-9-5-11-4-8(12-9)7-2-1-3-13-6-7/h4-5,7H,1-3,6H2 |
InChI Key |
LLIZIWYLHHFLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=CN=CC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.